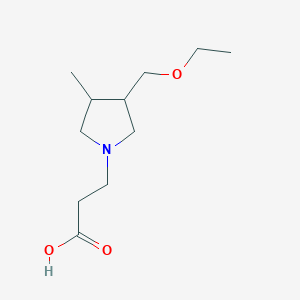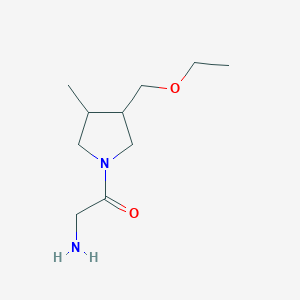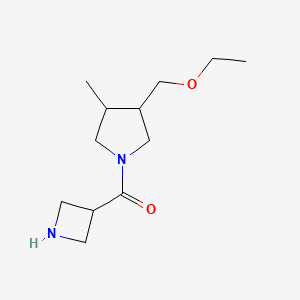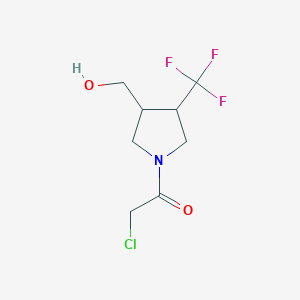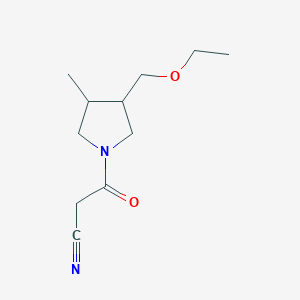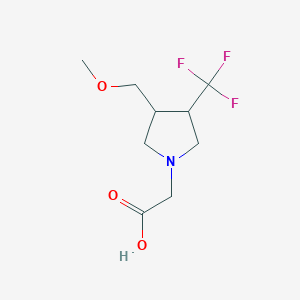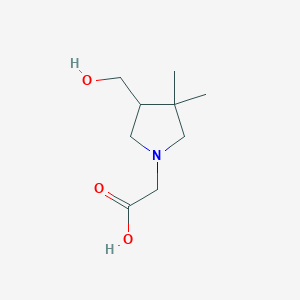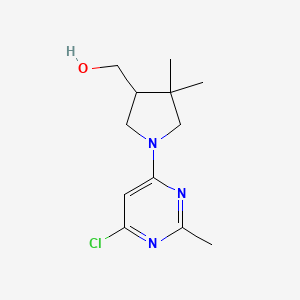
4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine
Vue d'ensemble
Description
4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine (4-APCMP) is an organic compound with a wide variety of applications in research and laboratory experiments. It is a structural isomer of 6-(4-Allylpiperazin-1-yl)-4-chloro-2-methylpyrimidine (6-APCMP) and is composed of a pyrimidine ring with a 4-allylpiperazin-1-yl substituent group and a 6-chloro-2-methyl group. 4-APCMP has been used in a variety of research applications, including its use as a potential anti-cancer agent, a substrate for enzymes, and a building block for more complex molecules.
Applications De Recherche Scientifique
Novel Antimicrobial Agents
A study by Zaidi et al. (2021) focused on synthesizing novel derivatives of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones. These compounds, characterized using spectral data, demonstrated potent antimicrobial activities, suggesting the potential of the 4-allylpiperazin-1-yl moiety in developing effective antimicrobial agents Zaidi et al., 2021.
Anticancer and Anti-inflammatory Activities
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities. The synthesis route highlights the versatility of pyrimidine derivatives in medicinal chemistry, indicating the broader context within which similar compounds like 4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine could be explored for therapeutic purposes Rahmouni et al., 2016.
Biocorrosion Inhibition
Onat et al. (2016) investigated the biocidal and corrosion inhibitor activities of 2-aminopyrimidines derivatives, which showcase the chemical utility of pyrimidine derivatives in industrial applications beyond pharmaceuticals. This study could infer the potential application of structurally similar compounds in protecting metals against biocorrosion Onat et al., 2016.
Anti-TMV Activity
Yuan et al. (2011) explored the synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, demonstrating significant anti-TMV (tobacco mosaic virus) activity. This suggests the potential agricultural applications of pyrimidine derivatives in developing plant protectants Yuan et al., 2011.
Potential 5-HT3 Receptor Antagonists
Mahesh et al. (2004) conducted research on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives for their serotonin 5-HT3 receptor antagonism. This research area is critical for developing new treatments for disorders such as irritable bowel syndrome and anxiety, indicating the medical relevance of piperazin derivatives Mahesh et al., 2004.
Propriétés
IUPAC Name |
4-chloro-2-methyl-6-(4-prop-2-enylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h3,9H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEECOIKAEPGZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Allylpiperazin-1-yl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







